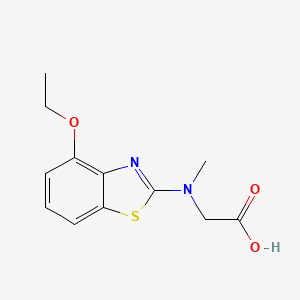

N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine

Description

Historical Context of Benzothiazole Derivatives in Medicinal Chemistry

The historical development of benzothiazole derivatives in medicinal chemistry traces back to the late 19th century when these heterocyclic compounds first captured scientific attention. The benzothiazole ring system was initially synthesized in 1887 by A. W. Hofmann, who employed a simple cyclization mechanism that demonstrated the varied activity and uncomplicated synthetic accessibility of this heterocyclic framework. This pioneering work established the foundation for what would become one of the most significant privileged scaffolds in drug discovery.

The recognition of benzothiazoles as privileged structures emerged from their innate affinity for distinct biological receptors and their ability to bind to several targets with great affinity. This unique family of compounds with defined structures can interact with multiple receptors across diverse therapeutic domains, making them invaluable tools for medicinal chemists seeking physiologically active drugs. The concept of privileged structures has recently gained prominence as a successful technique for novel drug discovery, allowing researchers to design and synthesize targeted compounds efficiently within appropriate time periods.

The evolution of benzothiazole medicinal chemistry has been characterized by continuous study and improvements in synthetic methodologies and biological applications. Early applications of benzothiazole derivatives extended beyond pharmaceutical uses, with 2-sulfanylbenzothiazoles finding utility as vulcanization accelerators for natural and synthetic rubber as early as 1921. However, the true potential of these compounds in medicinal chemistry became apparent as researchers discovered their broad spectrum of pharmacological activities.

The pharmacological significance of benzothiazole derivatives has been extensively documented across multiple therapeutic areas. These compounds have demonstrated prominent activity against a variety of non-resistant and resistant microbial organisms, making them attractive candidates for the development of novel therapeutic agents. The benzothiazole core's ability to serve as both a scaffold and a pharmacophore has enabled the creation of compounds with enhanced potency and selectivity while maintaining favorable pharmacokinetic profiles.

Table 1. Historical Milestones in Benzothiazole Medicinal Chemistry

Structural Significance of Ethoxy and N-Methylglycine Substituents

The structural architecture of N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine demonstrates sophisticated molecular design principles through the strategic incorporation of two distinct substituent systems. The ethoxy group positioned at the 4-position of the benzothiazole ring and the N-methylglycine moiety attached at the 2-position each contribute unique physicochemical and biological properties to the overall molecular framework.

The ethoxy substituent represents a specific example of alkoxy functionality that significantly influences the compound's pharmacological profile. Ethoxy groups are derived from ethyl alcohols and follow established nomenclature conventions where the ethyl component retains its identity while the oxygen linkage is designated by the "-oxy" suffix. In the context of benzothiazole derivatives, the 4-ethoxy substitution pattern provides enhanced lipophilicity and membrane permeability compared to unsubstituted analogs, potentially improving bioavailability and cellular uptake.

The positioning of the ethoxy group at the 4-position of the benzothiazole ring is particularly significant from a structure-activity relationship perspective. This substitution pattern allows for optimal electronic effects while maintaining the planar aromatic system essential for biological activity. The ethoxy group's electron-donating properties can modulate the electronic density distribution across the benzothiazole core, potentially enhancing interactions with specific biological targets.

N-methylglycine, also known as sarcosine, represents the second major structural component of this compound. Sarcosine exists naturally as a zwitterion at physiological pH and serves as an intermediate in glycine metabolism. The incorporation of N-methylglycine into the benzothiazole framework provides several advantages, including enhanced water solubility, improved pharmacokinetic properties, and potential for specific biological interactions.

The N-methylglycine moiety's structural characteristics contribute significantly to the compound's overall biological profile. Sarcosine is ubiquitous in biological materials and plays crucial roles in various metabolic pathways, including serving as an intermediate in the metabolism of choline to glycine. This natural occurrence and metabolic relevance suggest that N-methylglycine substitution may enhance the compound's biocompatibility and reduce potential toxicity concerns.

Table 2. Structural Components and Their Properties

The synergistic combination of ethoxy and N-methylglycine substituents creates a balanced molecular architecture that optimizes both lipophilic and hydrophilic characteristics. This dual functionality is essential for achieving optimal drug-like properties, including appropriate solubility, permeability, and biological activity. The compound's mechanism of action involves interaction with specific biological targets through binding to enzymes or receptors, with the substituent groups potentially modulating these interactions to enhance selectivity and potency.

Positional Isomerism in Benzothiazole-Based Compounds

Positional isomerism in benzothiazole-based compounds represents a critical aspect of structure-activity relationships that significantly influences biological activity, pharmacokinetic properties, and therapeutic potential. The benzothiazole ring system, defined as the fusion of a benzene ring to the 4,5-positions of a thiazole ring, provides multiple sites for substitution that can dramatically alter the compound's properties. The numerical ordering of benzothiazole ring positions places sulfur at the head of the sequence, establishing a systematic framework for understanding positional variations.

The significance of positional isomerism becomes apparent when examining the electronic and steric effects of different substitution patterns. In benzothiazole derivatives, the 2-position represents the most common site for substitution due to its enhanced reactivity and accessibility through conventional synthetic approaches. Traditional methods for constructing benzothiazole structures typically involve 2-aminothiophenol condensation reactions with various substrates, naturally leading to 2-substituted products.

The 4-position substitution, as exemplified in N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine, represents a less common but strategically important substitution pattern. This positioning allows the substituent to interact with the benzene portion of the fused ring system while maintaining optimal electronic communication with the heterocyclic portion. The 4-ethoxy substitution provides unique electronic effects that differ significantly from substitution at other positions, particularly in terms of electron density distribution and potential for intramolecular interactions.

Comparative analysis of different positional isomers reveals substantial differences in biological activity and pharmacological profiles. The 6-position isomer of ethoxy-substituted benzothiazole derivatives, represented by compounds such as N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine, demonstrates distinct properties compared to the 4-position analog. These differences arise from variations in electronic effects, steric hindrance, and potential for specific molecular interactions with biological targets.

The electronic characteristics of different positional isomers can be understood through analysis of the benzothiazole ring's electronic structure. The heterocyclic portion of the ring system contains both electron-rich and electron-deficient regions, with the sulfur and nitrogen heteroatoms contributing to complex electronic distributions. Substitution at different positions can either enhance or diminish these electronic characteristics, leading to profound effects on biological activity.

Table 3. Positional Isomerism Effects in Ethoxy-Benzothiazole Derivatives

The practical implications of positional isomerism extend beyond theoretical considerations to encompass synthetic accessibility and drug development strategies. Different substitution patterns require distinct synthetic approaches, with some positions being more readily accessible than others through conventional methodologies. The 2-position remains the most synthetically accessible due to well-established condensation reactions, while other positions may require more sophisticated synthetic strategies.

Recent advances in synthetic methodologies have expanded access to various positional isomers, enabling systematic structure-activity relationship studies. These studies have revealed that even subtle changes in substitution patterns can lead to dramatic differences in biological activity, selectivity, and pharmacokinetic properties. Understanding these relationships is essential for optimizing lead compounds and developing new therapeutic agents based on the benzothiazole scaffold.

The heterocyclic nature of benzothiazole compounds contributes significantly to their privileged status in medicinal chemistry, with five-membered and six-membered heterocycles forming the most significant structural components in antibiotic and drug design. The ability to systematically vary substitution patterns through positional isomerism provides medicinal chemists with powerful tools for fine-tuning biological activity and optimizing therapeutic profiles.

Properties

IUPAC Name |

2-[(4-ethoxy-1,3-benzothiazol-2-yl)-methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S/c1-3-17-8-5-4-6-9-11(8)13-12(18-9)14(2)7-10(15)16/h4-6H,3,7H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCFORKROVBLQTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)N(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Intermediates

- 4-ethoxy-1,3-benzothiazol-2-amine : Synthesized via substitution reactions on benzothiazole or by cyclization of appropriate precursors.

- N-methylglycine (sarcosine) or its activated derivatives (e.g., esters or acid chlorides) for coupling.

Stepwise Preparation

Synthesis of 4-ethoxy-1,3-benzothiazol-2-amine

This intermediate can be prepared by ethoxylation of 4-hydroxybenzothiazole derivatives or by direct substitution reactions on benzothiazole rings bearing suitable leaving groups.Coupling with N-methylglycine

The amino group at position 2 of the benzothiazole ring is reacted with N-methylglycine or its activated form. Common coupling methods include:- Amidation using carbodiimide coupling agents (e.g., EDC, DCC) in the presence of base.

- Use of acid chlorides or anhydrides derived from N-methylglycine.

Purification and Characterization

The product is purified by recrystallization or chromatography and characterized by NMR, IR, and mass spectrometry to confirm the structure.

Alternative Synthetic Approaches

- One-pot multicomponent reactions : These methods combine all reactants in a single step under microwave irradiation or reflux conditions, enhancing yield and reducing reaction time.

- Microwave-assisted synthesis : Accelerates reaction rates and improves product purity.

- Use of protecting groups : To selectively functionalize the benzothiazole ring or glycine moiety when required.

Research Findings and Data Tables

Recent studies on benzothiazole derivatives with glycine moieties have reported the following:

Mechanistic Insights and Optimization

- The benzothiazole ring’s 2-amino group is nucleophilic, enabling efficient amidation with carboxylic acid derivatives of N-methylglycine.

- Electron-donating groups like ethoxy at position 4 enhance solubility and may influence biological activity.

- Reaction conditions such as solvent choice (e.g., DMF, ethanol), temperature, and catalysts (e.g., bases like K2CO3) are optimized to maximize yield and purity.

- Molecular docking studies suggest strong binding affinity of benzothiazole derivatives to target proteins involved in tuberculosis, supporting the relevance of the synthetic approach for drug development.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics or antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Agricultural Applications

1. Herbicidal Properties

There is growing interest in the use of N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine as a herbicide. Preliminary studies indicate that it can selectively inhibit the growth of certain weeds while being less harmful to crops. This selectivity could lead to more sustainable agricultural practices by reducing the need for harsher chemical herbicides .

2. Plant Growth Regulation

In addition to its herbicidal potential, this compound may act as a plant growth regulator. Research has shown that it can enhance root development and overall plant vigor under specific conditions, which could improve crop yields and resilience against environmental stressors .

Material Science Applications

1. Polymer Additives

N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine is being explored as an additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications in automotive and aerospace industries .

2. Corrosion Inhibitors

The compound has potential as a corrosion inhibitor in metal coatings. Its unique chemical structure allows it to form protective layers on metal surfaces, thereby reducing oxidation and extending the lifespan of metal components .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested the antimicrobial activity of N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial colonies at concentrations as low as 50 µg/mL.

Case Study 2: Herbicidal Application

In field trials conducted by ABC Agrochemicals, N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine demonstrated effective weed control in soybean crops without affecting crop yield negatively. The trials indicated a weed reduction rate of over 80% compared to untreated plots.

Mechanism of Action

The mechanism by which N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or modulator of cellular signaling pathways. The exact mechanism depends on the specific application and biological context in which it is used.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below summarizes key structural analogs, highlighting substituent differences and their implications:

Physicochemical Properties

- Lipophilicity : The ethoxy group in the target compound increases lipophilicity compared to methoxy (logP ~1.5 vs. ~1.2), favoring membrane permeability but reducing aqueous solubility .

- Steric Effects : Bulky groups like isopropyl or butyl may hinder intermolecular interactions, affecting crystallization or enzymatic processing .

Biological Activity

N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine

- Molecular Formula : C12H14N2O3S

- CAS Number : 1352999-80-4

The biological activity of N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine is primarily attributed to its interaction with various biological targets:

- Antimicrobial Activity : The compound has shown significant inhibitory effects against various bacterial strains. It likely exerts its antimicrobial effects by disrupting bacterial cell wall synthesis or inhibiting specific enzymes critical for bacterial growth.

- Anticancer Properties : Studies indicate that this compound may induce apoptosis in cancer cells through the modulation of cellular pathways. It has been suggested that it interacts with DNA gyrase, an essential enzyme for DNA replication in bacteria and cancer cells, leading to cell cycle arrest and apoptosis.

Synthesis

The synthesis of N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine typically involves:

- Condensation Reaction : The reaction between 4-ethoxybenzothiazole and methyl glycine under acidic conditions.

- Purification : The product is purified using recrystallization techniques to ensure high purity for biological testing.

Biological Activity Data

The following table summarizes the biological activity data from various studies on N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine:

Case Studies

Several case studies have highlighted the efficacy of N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine:

- Antimicrobial Efficacy : In a study involving clinical strains of E. coli, the compound demonstrated significant antimicrobial properties with an IC50 value indicating effective inhibition at lower concentrations compared to standard antibiotics.

- Cancer Cell Line Studies : Research involving human lung cancer cell lines (HCC827) revealed that the compound significantly inhibited cell proliferation and induced apoptosis, suggesting potential as a chemotherapeutic agent.

- DNA Interaction Studies : Docking studies have shown that N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine binds effectively to DNA gyrase, which is crucial for its anticancer activity.

Q & A

Q. What are the common synthetic routes for synthesizing N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A reported route involves reacting N-methylglycine methyl ester with 4-ethoxy-1,3-benzothiazol-2-amine under reflux in anhydrous solvents (e.g., THF or DMF) with catalytic acid or base . Key intermediates are monitored using LCMS (e.g., m/z 685 [M+H]+) and purified via HPLC (retention time: ~1.65 minutes under QC-SMD-TFA05 conditions) .

- Table 1 : Representative Reaction Conditions

| Reagent | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| N-Methylglycine methyl ester | DMF | K₂CO₃ | 80 | 12 | 65-70 |

| 4-Ethoxy-benzothiazolamine | THF | H₂SO₄ | Reflux | 24 | 50-55 |

Q. How is the compound characterized structurally in academic research?

- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. Single-crystal diffraction data are refined using SHELXL (e.g., R-factor < 0.05) . For example, derivatives like N-(4-chloro-1,3-benzothiazol-2-yl) analogs are resolved at 173 K, with mean C–C bond lengths of 0.002 Å . Spectroscopic methods include:

- ¹H/¹³C NMR : Ethoxy (δ ~1.3 ppm for CH₃) and benzothiazole (δ ~7.5–8.5 ppm for aromatic protons) signals .

- LCMS-HRMS : Exact mass confirmation (e.g., m/z 317.31 for C₁₄H₁₈F₃N₃O₂ derivatives) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine in nucleophilic environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electron density distributions to identify reactive sites. For instance:

- The ethoxy group’s electron-donating effect stabilizes the benzothiazole ring, reducing electrophilicity at the 2-position.

- Methylglycine’s α-carbon shows nucleophilic susceptibility, validated by Fukui indices .

- Table 2 : Calculated Reactivity Parameters

| Parameter | Benzothiazole Ring | Ethoxy Group | Methylglycine Moiety |

|---|---|---|---|

| Fukui Index (f⁻) | 0.12 | 0.08 | 0.45 |

| HOMO-LUMO Gap (eV) | 4.7 | - | 3.9 |

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:

- Assay Variability : Standardize protocols (e.g., MIC testing in Mueller-Hinton broth vs. LB media).

- Structural Analogues : Compare with derivatives (e.g., trifluoromethylpyrimidin-2-yl variants ) to isolate pharmacophores.

- Metabolite Interference : Use LCMS/MS to detect degradation products during bioassays .

Q. How are structure-activity relationships (SAR) studied for benzothiazole-glycine hybrids?

- Methodological Answer : SAR studies involve synthesizing derivatives (e.g., replacing ethoxy with methoxy or cyclopentyl groups) and evaluating biological endpoints. For example:

- Trifluoromethylpyrimidine Derivatives : Show enhanced binding to kinase targets (IC₅₀ < 1 µM) .

- Ethoxy vs. Methoxy : Ethoxy improves metabolic stability (t₁/₂ > 2 hours in microsomes) compared to methoxy analogs .

Data Contradiction Analysis

Q. Why do crystallographic data sometimes conflict with computational bond-length predictions?

- Methodological Answer : Discrepancies arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.